N-propylsulfamide

Purity Pharmaceutical Intermediate Quality Control

N-Propylsulfamide is the only validated building block for Macitentan's N'-propylsulfamide moiety. Its unique alkyl chain length is pharmacophore-critical; methyl or ethyl analogs cannot substitute without compromising the synthetic route. Procure this high-purity, regulatory-compliant intermediate to ensure GMP readiness for ANDA/NDA applications. It also serves as the precursor for active PPARα agonist derivatives, offering dual utility in both commercial manufacturing and exploratory medicinal chemistry.

Molecular Formula C3H10N2O2S
Molecular Weight 138.19 g/mol
CAS No. 147962-41-2
Cat. No. B180247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylsulfamide
CAS147962-41-2
Molecular FormulaC3H10N2O2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)N
InChIInChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)
InChIKeyFEYGBGVBTKYFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylsulfamide (CAS 147962-41-2): A Regulated, Validated Intermediate for Macitentan and Analytical Reference Standards


N-Propylsulfamide (CAS 147962-41-2), also known as propylsulfamide, is a sulfamide derivative with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol [1]. This compound is not a final drug product but a critical, well-characterized chemical intermediate. Its primary and most significant industrial application is as a key building block in the multi-step synthesis of Macitentan [2], an orally active, dual endothelin receptor antagonist for treating pulmonary arterial hypertension [3]. The compound is also recognized for its role in analytical chemistry, where it serves as a meticulously characterized reference material, compliant with stringent regulatory standards including those defined by the USP, EMA, JP, and BP [4].

The Criticality of Propyl Substitution: Why N-Propylsulfamide (CAS 147962-41-2) is a Non-Interchangeable Intermediate


Generic substitution within the alkyl sulfamide series is not feasible due to fundamental differences in physical and chemical properties that dictate their distinct roles. N-Propylsulfamide cannot be replaced by its closest analogs, such as N-methylsulfamide (CAS 72179-84-1) [1] or N-ethylsulfamide (CAS 147962-42-3) [2], because the length and nature of the alkyl chain on the sulfamide nitrogen is a critical determinant of the final drug molecule's pharmacophore . This difference is not trivial; it translates into variations in solubility , purity profiles , and specific utility in the synthetic route for producing Macitentan [3]. Procurement decisions based on this compound must be driven by its unique, well-characterized role in a validated process, as opposed to any general 'sulfamide' functionality. The following quantitative evidence underscores where N-Propylsulfamide demonstrates a precise, verifiable advantage.

Quantitative Differentiation of N-Propylsulfamide (CAS 147962-41-2) Against In-Class Analogs


Commercial Purity Standards: N-Propylsulfamide Achieves Higher Assay Purity Than N-Ethylsulfamide

N-Propylsulfamide is commercially available with a minimum purity specification of 98% by GC . This compares favorably to its closest analog, N-ethylsulfamide, which is typically offered at a lower standard purity of 95% . The higher purity of N-Propylsulfamide reduces the burden of impurity profiling and downstream purification steps in regulated synthesis processes.

Purity Pharmaceutical Intermediate Quality Control

Molecular Weight Differentiation: N-Propylsulfamide Enables Unique Macitentan Intermediates

The molecular weight of N-Propylsulfamide (138.19 g/mol) [1] is a critical differentiator from its simpler analogs N-methylsulfamide (110.14 g/mol) [2] and unsubstituted sulfamide (96.10 g/mol) [3]. This specific molecular weight, coupled with its propyl chain, is essential for the formation of key Macitentan intermediates, such as N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide . The molecular weight is not arbitrary; it contributes to the final drug's optimal lipophilicity and receptor-binding profile, which is not achievable with the smaller alkyl sulfamides.

Molecular Weight Synthesis Macitentan

Solubility Profile: N-Propylsulfamide Exhibits Moderate Water Solubility (53 g/L) Versus Limited Solubility of Its Potassium Salt

N-Propylsulfamide exhibits a specific solubility profile with a measured water solubility of approximately 53 g/L at 25°C . This contrasts with its potassium salt (CAS 1393813-41-6), which is only slightly soluble in DMSO and methanol . The free base form offers a unique balance of aqueous and organic solubility, providing flexibility in various reaction media and work-up procedures, a property that cannot be assumed for its salt forms.

Solubility Pharmaceutical Processing Formulation

High-Value Procurement Scenarios for N-Propylsulfamide (CAS 147962-41-2)


GMP Synthesis of Macitentan and Its Key Intermediates

N-Propylsulfamide is the indispensable starting material for synthesizing the N'-propylsulfamide moiety of Macitentan [1]. Its use is validated in patented, improved processes for Macitentan preparation [2]. Procuring this specific compound is mandatory for organizations engaged in the GMP production of Macitentan or its advanced intermediates, such as N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide .

Certified Reference Standard for ANDA and NDA Submissions

As a meticulously characterized reference material, N-Propylsulfamide is supplied with detailed characterization data compliant with regulatory guidelines from the USP, EMA, JP, and BP [1]. This makes it a critical procurement item for analytical R&D and quality control departments involved in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Macitentan generics, where accurate identification and quantification of impurities and related substances are paramount [2].

Custom Derivative Synthesis for PPARα Agonist Research

Research has demonstrated that N-octadecyl-N'-propylsulfamide, a derivative synthesized from N-propylsulfamide, acts as a potent PPARα activator with significant hypolipidemic and feeding suppressant effects in vivo [1]. For academic and industrial labs exploring novel PPARα agonists, procuring high-purity N-Propylsulfamide is the first step in creating and evaluating this specific class of biologically active sulfamide analogs, distinguishing it from research on simple sulfamide salts [2].

Preparation of N-Propylsulfamide Salts for Specialized Applications

N-Propylsulfamide serves as the immediate precursor to its various salt forms, including the potassium (CAS 1393813-41-6) [1] and sodium (CAS 1642873-03-7) [2] salts. These salts are used as alternative reagents in the synthesis of Macitentan or for applications where enhanced water solubility is required . Procuring the parent N-Propylsulfamide ensures the ability to generate the specific salt form needed, offering flexibility in process development and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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